molecular formula C20H21N5O3 B11148196 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11148196
M. Wt: 379.4 g/mol
InChI Key: BAKDPTGDVCLFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and tetrazole moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors

    Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Tetrazole Group: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reaction: The final step involves coupling the isoquinoline and tetrazole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The isoquinoline and tetrazole moieties allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another complex organic compound with potential biological activity.

Uniqueness

What sets (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone apart is its unique combination of isoquinoline and tetrazole moieties. This structural feature allows it to participate in a wide range of chemical reactions and interact with specific biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H21N5O3/c1-13-21-22-23-25(13)17-6-4-5-15(9-17)20(26)24-8-7-14-10-18(27-2)19(28-3)11-16(14)12-24/h4-6,9-11H,7-8,12H2,1-3H3

InChI Key

BAKDPTGDVCLFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.